molecular formula C6H12O2S B1276992 2-(Ethenesulfonyl)-2-methylpropane CAS No. 18288-23-8

2-(Ethenesulfonyl)-2-methylpropane

Cat. No.: B1276992
CAS No.: 18288-23-8
M. Wt: 148.23 g/mol
InChI Key: WWSRTAZVNIIQSD-UHFFFAOYSA-N
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Description

2-(Ethenesulfonyl)-2-methylpropane is an organic compound characterized by the presence of an ethenesulfonyl group attached to a methylpropane backbone

Scientific Research Applications

2-(Ethenesulfonyl)-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential use in modifying biomolecules and creating bioactive derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of “2-(Ethenesulfonyl)-2-methylpropane” would depend on its application. In general, sulfones can act as electrophiles in reactions with nucleophiles .

Safety and Hazards

The safety and hazards of “2-(Ethenesulfonyl)-2-methylpropane” would depend on its exact structure and properties. In general, care should be taken when handling organic compounds, especially if they are volatile or reactive .

Future Directions

The future directions for research on “2-(Ethenesulfonyl)-2-methylpropane” would depend on its properties and potential applications. Sulfones have been studied for various applications, including in the development of pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenesulfonyl)-2-methylpropane typically involves the reaction of ethenesulfonyl chloride with 2-methylpropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine and pyridine, which help to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Ethenesulfonyl)-2-methylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethenesulfonyl)-2-methylpropane is unique due to its specific combination of the ethenesulfonyl group and the methylpropane backbone, which imparts distinct reactivity and properties compared to other sulfonyl-containing compounds .

Properties

IUPAC Name

2-ethenylsulfonyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5-9(7,8)6(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRTAZVNIIQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415816
Record name 2-(ethenesulfonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18288-23-8
Record name 2-(ethenesulfonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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